molecular formula C5H3F3IN3 B11836079 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B11836079
M. Wt: 289.00 g/mol
InChI Key: TVHBFFIXDJKNIG-UHFFFAOYSA-N
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Description

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3F3IN3 It is a pyrimidine derivative characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyrimidine ring. One common method involves the iodination of 2-(trifluoromethyl)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Require palladium catalysts and appropriate ligands, along with bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(trifluoromethyl)pyrimidin-4-amine derivative, while a coupling reaction might produce a biaryl compound.

Scientific Research Applications

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer science.

Mechanism of Action

The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
  • 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
  • 5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C5H3F3IN3

Molecular Weight

289.00 g/mol

IUPAC Name

5-iodo-2-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12)

InChI Key

TVHBFFIXDJKNIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)I

Origin of Product

United States

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